molecular formula C13H14N2O2S2 B2453125 3-[(4-methoxyphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide CAS No. 941952-66-5

3-[(4-methoxyphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B2453125
CAS No.: 941952-66-5
M. Wt: 294.39
InChI Key: QOHPADMGSGIERJ-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide is an organic compound that features a thiazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl thiol reacts with a halogenated precursor.

    Final Coupling: The final step involves coupling the thiazole derivative with the methoxyphenyl thiol derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-methoxyphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be explored for its electronic properties and used in the development of organic semiconductors or photovoltaic materials.

    Biological Studies: It can be used to study enzyme inhibition, particularly those involving thiazole-containing compounds.

Comparison with Similar Compounds

Similar Compounds

    3-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

3-[(4-methoxyphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the methoxyphenyl group and the thiazole ring can enhance its interactions with biological targets, making it a valuable compound for drug design and other applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-17-10-2-4-11(5-3-10)18-8-6-12(16)15-13-14-7-9-19-13/h2-5,7,9H,6,8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHPADMGSGIERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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